Zoanthenamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97877-69-5 |
|---|---|
Molecular Formula |
C30H39NO6 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(6S,8S,13S,14R,15S,16R,17R,18R,23R)-16-hydroxy-8,13,17,21-tetramethylspiro[25,26-dioxa-4-azaheptacyclo[14.7.2.16,10.01,15.03,13.04,10.018,23]hexacosa-2,20-diene-14,4'-oxolane]-2',19-dione |
InChI |
InChI=1S/C30H39NO6/c1-16-8-20-24(21(32)9-16)18(3)30(34)25-27(20,14-36-30)11-22-26(4,28(25)12-23(33)35-15-28)5-6-29-10-17(2)7-19(37-29)13-31(22)29/h9,11,17-20,24-25,34H,5-8,10,12-15H2,1-4H3/t17-,18+,19-,20+,24-,25-,26+,27?,28+,29?,30+/m0/s1 |
InChI Key |
ACDRDEOVULSAPQ-NUMHYOOVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CN3C4=CC56CO[C@@]([C@@H]5[C@@]7([C@@]4(CCC3(C1)O2)C)CC(=O)OC7)([C@@H]([C@H]8[C@H]6CC(=CC8=O)C)C)O |
Canonical SMILES |
CC1CC2CN3C4=CC56COC(C5C7(C4(CCC3(C1)O2)C)CC(=O)OC7)(C(C8C6CC(=CC8=O)C)C)O |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Approaches for Zoanthenamine Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) in Zoanthenamine Structure Determination
High-Resolution Mass Spectrometry (HRMS) is a foundational technique in the structural elucidation of novel compounds like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision is critical for determining the exact elemental composition of a molecule from its measured mass. nih.gov
In the analysis of zoanthamine-type alkaloids, HRMS provides the molecular formula, which is the first crucial piece of information in the structural puzzle. By comparing the experimentally measured exact mass with calculated masses for potential combinations of atoms (C, H, N, O), a single, unambiguous molecular formula can be assigned. This technique was instrumental in characterizing newly discovered analogues of this compound. For example, the molecular formula for 26-northis compound, a related alkaloid, was established as C29H38NO6 through HRMS analysis, which showed a protonated molecule [M+H]+ at m/z 496.2694, consistent with the calculated value. acs.org This data also immediately reveals the degrees of unsaturation in the molecule, providing initial clues about the number of rings and/or double bonds present in its structure.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 496.2694 | 496.2694 | C₂₉H₃₈NO₆ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity and three-dimensional arrangement of atoms in molecules like this compound. nih.gov Through a combination of 1D and 2D NMR experiments, chemists can map out the carbon-hydrogen framework, establish connections between different parts of the molecule, and define the relative stereochemistry of its numerous chiral centers.
One-dimensional (1D) NMR experiments, primarily ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom in the structure.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (indicating the number of protons), and splitting patterns or multiplicity (indicating the number of adjacent protons). For a complex structure like this compound, the ¹H NMR spectrum contains a multitude of signals corresponding to its many protons.
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the signals provide information about the type of carbon (e.g., carbonyl, olefinic, aliphatic). In the study of zoanthamine (B1237179) alkaloids, characteristic signals for ester and ketone carbonyls are often observed at the downfield end of the spectrum (e.g., δ > 170 ppm). researchgate.net
| Proton Position (Example) | Chemical Shift (δ) ppm | Multiplicity | Structural Information |
|---|---|---|---|
| Exo-methylene | ~4.8 | br. s | Indicates a =CH₂ group |
| Oxymethine | ~3.4 | m | Proton on a carbon bearing an oxygen (C-H) |
| Methyl | ~1.0 - 2.0 | s, d, t | -CH₃ groups |
| Carbon Position (Example) | Chemical Shift (δ) ppm | Carbon Type |
|---|---|---|
| C20 (Ketone) | ~209 | C=O |
| C24 (Ester) | ~172 | -COO- |
| C10 (Olefinic) | ~125 | =CH- |
| C22 (Quaternary) | ~60 | C |
For complex molecules where 1D spectra suffer from signal overlap, two-dimensional (2D) NMR experiments are essential. sdsu.edulibretexts.org These techniques reveal correlations between nuclei, allowing the molecular structure to be pieced together like a puzzle. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). It is used to trace out proton-proton spin systems within the molecule, for example, identifying adjacent protons in a cyclohexane (B81311) ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is crucial for connecting the molecular fragments identified by COSY and HSQC, particularly across quaternary carbons that have no attached protons. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space (through-space correlations). nih.gov This is paramount for determining the relative stereochemistry of the molecule, as NOE correlations are observed between protons on the same face of a ring system, confirming their co-facial arrangement. nih.gov
| Technique | Correlation Observed | Information Deduced |
|---|---|---|
| COSY | H-11 ↔ H-12 | Direct bond connectivity between C11 and C12 |
| HMBC | Me-28 → C-18, C-19, C-20 | Connects the methyl group at C-28 to the surrounding carbon framework |
| NOESY | H-18 ↔ H-28 | Proves the spatial proximity and co-facial (e.g., α-orientation) of these protons |
X-ray Crystallography for Definitive Structural Characterization
While NMR and MS can provide a proposed structure, X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry. wikipedia.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the crystal lattice can be determined. libretexts.org
The structural elucidation of the zoanthamine class of alkaloids relied heavily on this technique. The structure of norzoanthamine was unambiguously determined through single-crystal X-ray analysis of a crystal grown from methanol (B129727). researchgate.net Similarly, the absolute configuration of this compound itself was also confirmed by X-ray crystallography. nih.gov This method provides the ultimate confirmation of the complex heptacyclic framework and the specific orientation of all stereocenters, validating the assignments made through spectroscopic methods.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₉H₃₉NO₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Computational Chemistry and Theoretical Calculations in Structural Confirmation
In modern natural product chemistry, computational methods are increasingly used to support and confirm structures proposed by experimental data. researchgate.net These theoretical calculations can predict various molecular properties, which can then be compared with measured values to validate a structural assignment.
For complex stereochemical problems, methods like the DP4+ probability calculation have become valuable tools. DP4+ analysis involves calculating the NMR chemical shifts for all possible diastereomers of a proposed structure using quantum mechanics (specifically, density functional theory or DFT). The calculated shifts for each isomer are then compared statistically with the experimental NMR data. The isomer whose calculated data most closely matches the experimental data is assigned as the correct structure with a certain level of confidence. This approach was successfully used to establish the structures and absolute configurations of newly discovered zoanthamine alkaloids, providing strong support for the assignments when X-ray quality crystals could not be obtained. nih.gov This synergy between experimental spectroscopy and theoretical calculation provides a powerful strategy for solving complex structural challenges.
Biosynthetic Pathways and Precursor Studies of Zoanthenamine
Hypothesized Biogenetic Origins
Initial hypotheses regarding the biogenesis of the C30 skeleton of zoanthenamine alkaloids considered them to be derived from triterpene precursors. caltech.edu However, a typical head-to-tail isoprene (B109036) connectivity could not account for the unique carbon framework of the this compound family. caltech.edu This led to a revised and more widely supported hypothesis proposing a polyketide origin. caltech.edusemanticscholar.org
This current hypothesis suggests that this compound and its analogues arise from a linear polyketide precursor that undergoes a series of complex cyclizations and dehydrations to form the characteristic fused-ring system. caltech.edu The proposed polyketide intermediate would account for most of the oxygenation patterns observed in the various isolated zoanthamine-type alkaloids. caltech.edu The isolation of numerous structural variants, such as zoaramine and zoarenone, which resemble norzoanthamine alkaloids, are considered important findings that contribute to a more comprehensive understanding of the biogenetic origin of this class of molecules. researchgate.net
Role of Symbiotic Microorganisms in this compound Biosynthesis
A significant consideration in the biosynthesis of this compound is the role of symbiotic microorganisms. Zoantharians, the marine invertebrates from which these alkaloids are isolated, are known to host a rich diversity of microbes, including dinoflagellate algae of the genus Symbiodinium. caltech.eduespol.edu.ec These symbionts are believed to play a crucial role in the production of various secondary metabolites found in the host organism. caltech.eduresearchgate.net
While direct evidence linking a specific microorganism to this compound production is still under investigation, the general consensus in marine natural product research is that many compounds isolated from host organisms are, in fact, produced by their microbial symbionts. espol.edu.ecresearchgate.net The complex structures of alkaloids like this compound are consistent with the biosynthetic capabilities of microorganisms. researchgate.net Studies on other marine invertebrates have demonstrated the critical role of bacterial symbionts in producing essential precursors for developmental processes, highlighting the potential for similar symbiotic contributions to the this compound pathway. biorxiv.org It is possible that the zoanthid host provides a unique environment or precursors that the microbes utilize for synthesis. researchgate.net
Experimental Approaches to Elucidate Biosynthetic Intermediates and Pathways
The elucidation of the this compound biosynthetic pathway relies heavily on indirect experimental evidence, primarily through the isolation and structural characterization of a wide array of related alkaloids from various Zoanthus species. researchgate.netconf.twresearchgate.net Advanced spectroscopic and spectrometric techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS), are fundamental tools in this process. conf.twmdpi.com The absolute configuration of key compounds is often confirmed using single-crystal X-ray analysis. conf.tw
By comparing the structures of dozens of co-isolated analogues, researchers can propose plausible biosynthetic relationships. For instance, 28-deoxythis compound has been hypothesized as a direct precursor to other derivatives through oxidative modifications. conf.tw The discovery of compounds with slightly modified skeletons or different functional groups (e.g., ketones, hydroxyls, or hemiketals) provides a snapshot of potential intermediates along the biosynthetic assembly line. researchgate.netconf.tw
One research effort attempted to provide direct support for the polyketide hypothesis by endeavoring to synthesize and cyclize a proposed polyene precursor, though further results on this specific approach have not been reported. caltech.edu The continued discovery and characterization of new zoanthamine (B1237179) derivatives remain the primary experimental strategy for piecing together the biosynthetic puzzle. researchgate.netacs.org
The table below summarizes key precursor relationships that have been hypothesized based on the isolation of various this compound alkaloids.
| Proposed Precursor | Proposed Product(s) | Type of Transformation | Reference(s) |
| This compound | Zoanide B | Oxidation | acs.org |
| 28-deoxythis compound | Zoanide A | Oxidative Cleavage | conf.twacs.org |
| Polyketide Precursor | Zoanthamine | Cyclization, Dehydration | caltech.edusemanticscholar.org |
Enzymatic Considerations in this compound Biogenesis
While specific enzymes responsible for this compound biosynthesis have not yet been isolated or characterized, the proposed polyketide pathway implies the involvement of several major enzyme classes. The initial formation of the carbon backbone would be catalyzed by polyketide synthases (PKSs) . These large, multi-domain enzymes are responsible for the iterative condensation of small carboxylic acid units to build complex carbon chains.
Following the creation of the linear polyketide chain, a series of cyclase enzymes are thought to orchestrate the intricate ring-forming reactions. The significant structural modifications observed across the family of zoanthamine alkaloids, such as hydroxylations, oxidations, and ring cleavages, point to the action of various oxidoreductases , including hydroxylases and oxidases. acs.org For example, the conversion of a primary amine to an aldehyde, a potential step in the formation of some derivatives, is a reaction catalyzed by amine oxidases in other biological systems. nih.gov
The biogenesis of complex natural products often occurs in specific cellular compartments or through the formation of metabolosomes to channel reactive intermediates and improve efficiency. biorxiv.orgnih.gov The enzymes involved in this compound synthesis are likely organized in a spatially and temporally controlled manner to produce the final, complex structure. biorxiv.org The term "biogenesis" itself refers to the synthesis of these complex molecules by living organisms, which can involve single enzymes or entire enzyme systems. thegfpd.org
Synthetic Strategies Towards Zoanthenamine and Its Analogues
Rationale for Total Synthesis of Zoanthamine (B1237179) Alkaloids
The primary motivation for the total synthesis of zoanthamine alkaloids stems from two interconnected factors: their unique biological profiles and their structural complexity. These marine metabolites exhibit a wide range of biological properties, making them attractive candidates for drug discovery. nih.gov For instance, the related compound norzoanthamine has been shown to inhibit interleukin-6, a key mediator in bone resorption associated with osteoporosis, a disease affecting millions worldwide. nih.gov Derivatives have also demonstrated inhibitory effects on the growth of murine leukemia cell lines and human platelet aggregation. researchgate.netresearchgate.net
However, the supply of these compounds from their natural sources, marine zoanthids of the Zoanthus genus, is extremely limited. researchgate.netcaltech.edu This scarcity, combined with their potent bioactivities, creates a strong impetus for developing synthetic routes. researchgate.netfudan.edu.cn Furthermore, the densely functionalized, heptacyclic framework of molecules like zoanthenamine presents a formidable challenge that invites the development of novel synthetic strategies and methodologies. nih.govfudan.edu.cn The successful synthesis not only provides access to the natural product for further biological evaluation but also allows for the creation of diverse analogues to probe structure-activity relationships and potentially develop more potent and selective therapeutic agents. nih.govresearchgate.net
Overview of Key Synthetic Methodologies and Challenges
The synthesis of zoanthamine alkaloids is a complex undertaking due to their highly congested and stereochemically rich heptacyclic framework. nih.govresearchgate.net Key challenges include the construction of multiple contiguous stereocenters and several quaternary carbon centers, which are notoriously difficult to form. nih.govresearchgate.net The limited availability of the natural products has made total synthesis the primary avenue for accessing these molecules and their analogues for biological study. fudan.edu.cn
Key methodologies that have been pivotal in the synthesis of the this compound family include:
Intramolecular Diels-Alder (IMDA) reactions to construct the core ABC-ring system. nih.govresearchgate.net
Radical cyclizations for the efficient formation of congested carbocyclic structures and the installation of quaternary centers. researchgate.net
Photochemical reactions to enable concise and high-yielding synthetic pathways. fudan.edu.cn
One-pot cyclization or cascade reactions to assemble the final, unstable bis-amino acetal (B89532) skeleton. researchgate.net
These strategies represent a shift towards more efficient and step-economical approaches in modern organic synthesis, overcoming the limitations of traditional, linear methods. rroij.com
Intramolecular Diels-Alder Reactions in Core Structure Construction
The intramolecular Diels-Alder (IMDA) reaction has proven to be a powerful and effective strategy for constructing the complex polycyclic core of zoanthamine alkaloids. nih.govresearchgate.net This reaction allows for the formation of the six-membered ABC-ring system in a single, highly stereoselective step, addressing the significant challenge of creating multiple stereocenters simultaneously. nih.govresearchgate.net
In a key approach to norzoanthamine, a precursor for the IMDA reaction was synthesized using sequential three-component coupling reactions followed by the photosensitized oxidation of a furan (B31954) moiety. nih.gov The subsequent IMDA reaction successfully constructed the ABC-ring framework, establishing two adjacent quaternary asymmetric carbon atoms at the C12 and C22 positions with high diastereoselectivity. nih.govresearchgate.net The stereochemical outcome of the cycloaddition is biased by the connectivity of the precursor, leading to the desired highly substituted six-membered rings. researchgate.net
Different research groups have explored variations of this strategy. One approach involved coupling alkenyl iodides (representing the C11-C24 fragment) with various stannanes (the C6-C10 fragment) to create different Diels-Alder precursors. researchgate.net While screening these reactions, an unexpected cascade reaction was observed, but a slight modification to the precursor allowed the desired cycloaddition to proceed in high yield. researchgate.net This highlights the utility and occasional unpredictability of the IMDA reaction in the synthesis of complex natural products. researchgate.net
Radical Reactions in Stereocenter Installation
Radical reactions have emerged as a key methodology for rapidly accessing the congested carbocyclic core of zoanthamine alkaloids and installing challenging stereocenters. researchgate.net These reactions are particularly useful for creating the highly substituted quaternary carbon centers that are characteristic of the zoanthamine skeleton. researchgate.net
An asymmetric total synthesis of norzoanthamine effectively utilized a series of radical reactions as key steps: researchgate.net
Ueno-Stork Radical Cyclization : This reaction was employed to construct the adjacent quaternary centers at the C-9 and C-22 positions. researchgate.net
Cobalt-Catalyzed Hydrogen Atom Transfer (HAT) Radical Reaction : A Co-catalyzed HAT radical reaction was successfully used to form the quaternary center at C-12 through a Csp³-Csp² bond formation. researchgate.net
Manganese-Catalyzed Hydrogen Atom Transfer (HAT) Radical Reaction : A Mn-catalyzed HAT radical reaction served to stereospecifically reduce a tetra-substituted olefin and install contiguous stereocenters near the quaternary center. researchgate.net
This strategic use of different catalytic radical reactions allowed for precise stereochemical control over seven vicinal stereocenters and the efficient construction of the highly congested heptacyclic core. researchgate.net Radical cyclization represents a powerful alternative to traditional methods, enabling the use of saturated C-H substrates and providing new retrosynthetic pathways for complex ring structures. nih.gov
Cyclization Strategies and Ring System Assembly
The assembly of the complete heptacyclic (seven-ring) system of this compound alkaloids requires a series of sophisticated cyclization strategies. After the formation of the initial core, subsequent ring closures are meticulously planned to complete the unique architecture. A notable strategy involves a bio-inspired, one-pot cyclization to forge the unstable bis-amino acetal skeleton, which constitutes the DEFG-ring system. nih.govresearchgate.net
In the synthesis of norzoanthamine, after the ABC-ring core was established, a coupling reaction between an alkyne segment and an amino alcohol segment was performed. nih.gov Following several transformations, this intermediate was subjected to a one-pot bis-aminoacetalization reaction. This crucial step constructed the final four rings (DEFG) and completed the total synthesis. nih.gov
Alternative strategies have also been explored. One approach reverses the order of bond formation in the B ring, uniting the A and C ring synthons via a Suzuki coupling before forming the final B ring bond. caltech.edu Other methods have focused on building the ring system in distinct fragments. For example, an enantioselective strategy for the northern fragment of norzoanthamine used two asymmetric Robinson annulation reactions to produce the tricyclic ABC ring system with excellent stereoselectivity. researchgate.net These varied approaches demonstrate the flexibility required to assemble such a complex molecular structure.
Stereoselective Approaches in Complex Zoanthamine Synthesis
Achieving high stereoselectivity is paramount in the synthesis of complex molecules like this compound, where biological activity is intrinsically linked to the precise three-dimensional arrangement of atoms. ijfans.org Synthetic chemists employ various stereoselective strategies to control the formation of specific stereoisomers, which is crucial for creating compounds with desired therapeutic effects. ijfans.orgnumberanalytics.com
Key stereoselective approaches used in this compound synthesis include:
Asymmetric Catalysis : The use of chiral catalysts is a cornerstone of modern stereoselective synthesis. ijfans.org For instance, a rhodium-catalyzed asymmetric hydrogenation was used to set a key stereocenter in the synthesis of the BC ring motif. researchgate.net
Substrate Control : In many cases, the existing chirality within a synthetic intermediate is used to direct the stereochemical outcome of subsequent reactions. The intramolecular Diels-Alder reaction is a prime example, where the conformation of the tether connecting the diene and dienophile dictates the stereochemistry of the newly formed rings. nih.govresearchgate.net
Enzymatic Reactions : Biocatalysis, which leverages the high selectivity of natural enzymes, has been used for tasks such as kinetic optical resolution to create enantiomerically pure starting materials. researchgate.net
Radical Reactions : As mentioned previously, catalyzed radical reactions have been developed to stereospecifically reduce double bonds and install multiple contiguous stereocenters with high precision. researchgate.net
These methods, often used in combination, allow for the meticulous construction of the numerous chiral centers within the this compound framework, culminating in the synthesis of a single, desired stereoisomer. researchgate.netresearchgate.net
Semi-synthetic Derivatization Approaches for this compound Analogues
Semi-synthesis, which involves the chemical modification of a natural product, is a valuable strategy for generating analogues of this compound. researchgate.net This approach leverages the core structure provided by nature or total synthesis and introduces targeted modifications to explore structure-activity relationships, improve pharmacokinetic properties, or enhance biological activity. researchgate.net
A key advantage of developing a flexible total synthesis is the ability to access common synthetic intermediates that can serve as starting points for various members of the alkaloid family and their analogues. nih.gov For example, an intermediate in the total synthesis of norzoanthamine was used to achieve the first total synthesis of zoanthenol. researchgate.net This was accomplished via a Brønsted acid-promoted isoaromatization to install the aromatic A-ring characteristic of zoanthenol. researchgate.net Similarly, the C19 methyl group required for zoanthamine itself can be stereoselectively introduced from a common intermediate. nih.gov
Recently, new analogues such as 3-acetoxynorzoanthamine and 3-acetoxyzoanthamine were isolated from a natural source. mdpi.com The existence of these naturally occurring derivatives highlights specific sites on the this compound scaffold, like the C3 position, that are amenable to modification. Such insights can guide future semi-synthetic efforts to create novel compounds with potentially improved or new biological activities. researchgate.netmdpi.com
Mechanistic Investigations of Zoanthenamine S Biological Activities Preclinical
Anti-inflammatory Activity
Zoanthamine (B1237179) alkaloids, a class of compounds that includes zoanthenamine, have demonstrated notable anti-inflammatory effects across various experimental models. The mechanisms behind this activity are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.
In the context of neuroinflammation, zoanthamine-type alkaloids have been shown to influence the production of reactive oxygen species (ROS) and nitric oxide (NO), two key molecules involved in oxidative stress and inflammatory damage. nih.gov Studies using the BV-2 microglial cell line, a common model for neuroinflammation studies, have shown that stimulating these cells with lipopolysaccharide (LPS) significantly increases ROS production by 50%. nih.gov However, pretreatment with zoanthamine alkaloids, such as 3-acetoxynorzoanthamine and 3-acetoxyzoanthamine, led to a significant reduction in this LPS-induced ROS generation. nih.gov The compounds themselves did not induce any ROS production, indicating they are not pro-oxidative. nih.gov This suggests that part of their anti-inflammatory action is mediated by mitigating oxidative stress within the central nervous system. nih.gov
Microglial cells are the primary immune cells of the central nervous system and play a crucial role in initiating and propagating neuroinflammatory responses. nih.govyoutube.com The activity of zoanthamine alkaloids has been directly assessed on these cells. In their resting state, these compounds were found to be non-toxic to BV-2 microglial cells at concentrations up to 10 µM after 24 hours of incubation. nih.gov Their anti-inflammatory potential was observed when microglia were activated to simulate an inflammatory condition. nih.gov By reducing the production of inflammatory mediators like ROS in activated microglia, this compound and its relatives can temper the neuroinflammatory cascade that contributes to neuronal damage. nih.gov
A key aspect of the anti-inflammatory effect of zoanthamine alkaloids is their ability to regulate the production of inflammatory cytokines. nih.gov Cytokines are signaling proteins that mediate and regulate immunity and inflammation. nih.govyoutube.com One analog, epi-oxyzoanthamine, has been shown to decrease the production of pro-inflammatory cytokines including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov This reduction in cytokine expression is a critical mechanism for controlling the inflammatory response. nih.gov
The regulation of inflammatory mediators by zoanthamine alkaloids is rooted in their ability to influence intracellular signaling pathways that control the expression of inflammatory genes. Research on epi-oxyzoanthamine suggests that its mechanisms of action involve the regulation of the mitogen-activated protein kinase (MAPK) pathway and reducing the activity of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs. By modulating these pathways, epi-oxyzoanthamine can effectively decrease the production of downstream inflammatory molecules like IL-1β, IL-6, and IL-8. nih.gov
The anti-inflammatory properties of zoanthamine alkaloids extend to skin inflammation, specifically atopic dermatitis. nih.gov Atopic dermatitis is a chronic inflammatory skin condition characterized by dry, itchy, and inflamed skin. nih.gov In a mouse model where atopic dermatitis-like skin inflammation was induced by 2,4-dinitrochlorobenzene (DNCB), treatment with epi-oxyzoanthamine demonstrated significant therapeutic effects. nih.gov The compound was found to decrease skin barrier damage, reduce scratching, and lessen epidermal hyperplasia. nih.gov Furthermore, it led to a significant reduction in transepidermal water loss (TEWL), erythema (redness), and ear thickness, while improving skin hydration. nih.gov These findings highlight the potential of zoanthamine-type compounds in managing inflammatory skin diseases. nih.gov
Table 1: Summary of Mechanistic Findings for the Anti-inflammatory Activity of this compound and its Analogs
| Mechanism | Model System | Key Findings | Compound(s) Studied |
|---|---|---|---|
| ROS/NO Modulation | LPS-stimulated BV-2 microglia | Reduced production of Reactive Oxygen Species (ROS). nih.gov | 3-acetoxynorzoanthamine, 3-acetoxyzoanthamine nih.gov |
| Effects on Microglia | BV-2 microglial cells | Non-toxic at tested concentrations; reduced inflammatory mediator production in activated cells. nih.gov | 3-acetoxynorzoanthamine, 3-acetoxyzoanthamine nih.gov |
| Cytokine Regulation | in vivo / in vitro models | Decreased production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8. nih.gov | Epi-oxyzoanthamine nih.gov |
| Signaling Pathways | in vivo / in vitro models | Regulates the MAPK pathway and reduces the action of the NF-κB transcription factor. nih.gov | Epi-oxyzoanthamine nih.gov |
| Anti-dermatitis | DNCB-induced mouse model | Decreased skin barrier damage, scratching, TEWL, erythema, and epidermal hyperplasia. nih.gov | Epi-oxyzoanthamine nih.gov |
Anti-osteoporotic Activity
Several zoanthamine alkaloids, most notably norzoanthamine, have been investigated for their potential in combating osteoporosis, a disease characterized by bone loss due to an imbalance between bone resorption and formation. karger.comnih.gov The primary mechanism identified is the inhibition of osteoclast formation and function. Osteoclasts are cells responsible for bone resorption, and their over-activity is a key factor in the development of osteoporosis. mdpi.com
Norzoanthamine has been shown to suppress the differentiation of osteoclasts. frontiersin.org This effect is crucial because it addresses the root cause of excessive bone resorption. The mechanism appears to be distinct from currently used osteoporosis treatments, making it a particularly interesting candidate for further development. nih.gov One way it exerts this effect is by inhibiting the production of Interleukin-6 (IL-6) in preosteoblastic cells. karger.com Since IL-6 is known to stimulate the formation of osteoclasts, its suppression helps to prevent bone loss. karger.com
The signaling pathway involving the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a critical regulator of osteoclast development and activation. qiagen.comyoutube.com Norzoanthamine's anti-osteoporotic activity is linked to its interference with this pathway. By inhibiting RANKL-induced osteoclast differentiation, norzoanthamine helps to shift the balance from bone resorption towards bone maintenance or formation. frontiersin.org In vivo studies using an ovariectomized rat model of osteoporosis have confirmed these effects, showing that local application of norzoanthamine resulted in higher bone quality, a greater number of trabeculae, and a balanced ratio of osteoblasts (bone-forming cells) to osteoclasts, similar to that of normal bone. nih.gov
Table 2: Summary of Mechanistic Findings for the Anti-osteoporotic Activity of this compound Analogs
| Mechanism | Model System | Key Findings | Compound(s) Studied |
|---|---|---|---|
| Osteoclast Differentiation | in vitro cell cultures / Ovariectomized rat model | Suppresses the differentiation of osteoclasts. nih.govfrontiersin.org | Norzoanthamine nih.govfrontiersin.org |
| Cytokine Regulation | Preosteoblastic MC3T3-E1 cells | Inhibits the production of Interleukin-6 (IL-6), a stimulator of osteoclast formation. karger.com | Norzoanthamine karger.com |
| Signaling Pathways | in vitro cell cultures | Suppresses RANKL-induced osteoclast differentiation. frontiersin.org | Norzoanthamine frontiersin.org |
| Bone Quality | Ovariectomized rat model | Increased number of trabeculae and balanced osteoblast/osteoclast ratio. nih.gov | Norzoanthamine nih.gov |
Inhibition of Interleukin-6 (IL-6) as a Mediator of Bone Resorption
Osteoporosis is a condition characterized by a loss of bone mineral density, which occurs when bone tissue is reabsorbed by osteoclasts at a rate faster than it is regenerated by osteoblasts. researchgate.net A key mediator in this process is Interleukin-6 (IL-6), a pro-inflammatory cytokine known to stimulate the formation of osteoclasts, the cells responsible for bone resorption. nih.govneuroscijournal.com IL-6 can indirectly promote osteoclastogenesis by stimulating the production of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) in stromal and osteoblast cells. neuroscijournal.comacs.org This action disrupts the balance of bone remodeling in favor of bone loss. acs.org
Preclinical studies have identified a potential mechanism for the anti-osteoporotic activity of zoanthamine-type alkaloids through the modulation of IL-6. Specifically, the related compound norzoanthamine has been shown to inhibit the production of IL-6 in preosteoblastic MC3T3-E1 cells. nih.gov Further investigation revealed that norzoanthamine and norzoanthamine hydrochloride inhibit IL-6 induction in these cells following stimulation by parathyroid hormone. nih.gov By suppressing the secretion of this pro-resorptive cytokine, zoanthamine alkaloids can interfere with the signaling cascade that leads to osteoclast formation, thereby presenting a plausible mechanism for preventing bone loss. nih.gov
Neuroprotective Activity
Effects on Neurite Outgrowth and Neuronal Morphology
The neuroprotective potential of zoanthamine alkaloids has been investigated in preclinical models focusing on neuronal morphology, particularly the growth and maintenance of neurites. researchgate.netfrontiersin.org Neurites, which include both axons and dendrites, are essential for forming the complex networks required for signal transmission in the nervous system. Damage to these structures is a hallmark of various neuropathies. nih.gov
In vitro studies utilizing primary cultures of dorsal root ganglion (DRG) neurons have served as a key model for assessing these effects. frontiersin.org Research on a series of zoanthamine alkaloids isolated from Zoanthus vietnamensis demonstrated that several of these compounds, including this compound, exhibit significant neuroprotection against chemically induced neurite damage. frontiersin.org In these assays, DRG neurons are treated with a neurotoxic agent, such as the chemotherapy drug paclitaxel (B517696), which causes retraction and damage to neurites. frontiersin.org Pre-treatment with specific zoanthamine alkaloids was shown to preserve neurite outgrowth, maintaining the structural integrity of the neurons despite the presence of the neurotoxin. researchgate.netfrontiersin.org This protective effect on neuronal morphology underscores the potential of these compounds to mitigate damage to the peripheral nervous system. researchgate.net
Protection Against Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a significant, dose-limiting side effect of many common anticancer drugs, including the taxane (B156437) paclitaxel and the platinum-based agent oxaliplatin. nih.govfrontiersin.org The neurotoxicity is often caused by the accumulation of these drugs in the dorsal root ganglia (DRG), leading to sensory symptoms such as pain, numbness, and thermal hypersensitivity. nih.govfrontiersin.org Currently, there are no FDA-approved therapies for the prevention or treatment of CIPN. frontiersin.org
Zoanthamine alkaloids have emerged as promising candidates for addressing this unmet need. researchgate.netfrontiersin.org Preclinical in vitro models of CIPN, which use paclitaxel to induce neurite damage in primary DRG neurons, have been employed to screen for neuroprotective agents. frontiersin.org Studies have shown that several zoanthamine-type alkaloids can protect against this paclitaxel-induced damage, allowing neurites to maintain their structure and growth. researchgate.net A crucial aspect of this protective activity is its selectivity; the compounds were found to shield neurons from harm without compromising the cytotoxic efficacy of paclitaxel against cancer cells (e.g., human cervical cancer SiHa cells). researchgate.netnih.gov This suggests that these alkaloids could potentially be used to prevent or treat CIPN, allowing for more effective cancer treatment by mitigating dose-limiting neurotoxic side effects. frontiersin.org
Anti-cancer and Cytotoxic Mechanisms
Anti-metastatic Properties
Metastasis, the process by which cancer cells spread from a primary tumor to form secondary tumors in other parts of the body, is a major cause of cancer-related mortality. mdpi.com The process involves complex phenomena such as angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). acs.org Preclinical investigations into the potential of this compound and its derivatives to counter this process have been undertaken.
In a 2020 study, a series of new and known zoanthamine alkaloid derivatives isolated from the zoantharian Zoanthus vietnamensis were evaluated for their antiangiogenic and antilymphangiogenic activities as a measure of their potential to inhibit metastasis. acs.orgnih.gov The research concluded that the tested compounds, including derivatives of this compound, demonstrated weak antimetastatic activity in the preclinical models used. acs.orgnih.govresearchgate.netrawdatalibrary.net
Anti-lymphangiogenic Activity
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a crucial step in the metastatic spread of tumor cells to lymph nodes. mdpi.com Therefore, agents that can inhibit this process are of significant interest in oncology research. Several studies have focused on zoanthamine alkaloids, including this compound derivatives, for this potential activity.
A 2019 study investigating alkaloids from the zoanthid Zoanthus vietnamensis identified several this compound derivatives with promising anti-lymphangiogenic properties. nih.govacs.org Specifically, 27-methyl glycinate (B8599266) this compound, 27-hydroxythis compound, and 27-hydroxy-28-deoxythis compound were found to exert significant anti-lymphangiogenic effects. nih.govacs.orgfigshare.com These findings suggest that certain structural modifications to the this compound scaffold can yield potent inhibitors of lymphangiogenesis.
The primary mechanism of lymphangiogenesis involves the proliferation, migration, and differentiation of lymphatic endothelial cells (LECs) to form new vessel structures. A key preclinical assay to evaluate anti-lymphangiogenic potential is the tube formation assay, which assesses the ability of LECs to form capillary-like networks.
The aforementioned 2019 study demonstrated that specific this compound derivatives directly impact LEC function. nih.gov The compounds 27-methyl glycinate this compound, 27-hydroxythis compound, and 27-hydroxy-28-deoxythis compound were shown to effectively reduce both the cell growth and the tube formation of human LECs. nih.govacs.orgfigshare.com This indicates a direct inhibitory effect on the fundamental cellular processes that drive the formation of new lymphatic vessels.
| Compound | Reported Activity | Mechanism |
|---|---|---|
| 27-methyl glycinate this compound | Promising Anti-lymphangiogenic Function | Reduced cell growth and tube formation of human LECs. acs.org |
| 27-hydroxythis compound | Promising Anti-lymphangiogenic Function | Reduced cell growth and tube formation of human LECs. acs.org |
| 27-hydroxy-28-deoxythis compound | Promising Anti-lymphangiogenic Function | Reduced cell growth and tube formation of human LECs. acs.org |
Other Reported Biological Activities
The family of zoanthamine alkaloids, isolated from marine zoantharians, has been reported to possess a range of biological activities, including anti-bacterial properties. mdpi.comresearchgate.net However, specific preclinical studies detailing the mechanistic action of pure this compound against various bacterial strains or providing minimum inhibitory concentration (MIC) values are not extensively available in the reviewed scientific literature.
Some members of the zoanthamine alkaloid family have been found to inhibit human platelet aggregation. mdpi.comresearchgate.net Platelet aggregation is a critical process in thrombosis, and its inhibition is a key mechanism for many antithrombotic drugs. nih.gov Despite the reported activity for the general class of compounds, specific preclinical data focusing on the direct effects of this compound on platelet aggregation pathways, receptor interactions, or providing IC50 values, are not detailed in the available literature.
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals and reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.gov Preclinical studies have investigated the antioxidant potential of zoanthamines.
In one study, zoanthamine alkaloids were evaluated for their effects in a neuroinflammation model using BV-2 microglia cells. mdpi.comresearchgate.net Inflammation in these cells is known to produce ROS. mdpi.com The study found that zoanthamine was effective in inhibiting this ROS production, demonstrating a potent antioxidant effect in this cellular model. researchgate.net
Furthermore, a study on extracts from Zoanthus vietnamensis, a known source of this compound, evaluated the antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net Both the 70% ethanol (B145695) crude extract and a dichloromethane (B109758) fraction showed significant antioxidant activity. researchgate.net The IC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were determined for these extracts. researchgate.net
| Extract | IC50 Value (µg/mL) |
|---|---|
| Dichloromethane Extract | 6.424 researchgate.net |
| 70% Ethanol Crude Extract | 9.974 researchgate.net |
Structure Activity Relationship Studies of Zoanthenamine and Its Derivatives
Identification of Pharmacophoric Regions within the Zoanthamine (B1237179) Scaffold
The fundamental pharmacophore of the zoanthenamine class is its complex and highly functionalized core skeleton. This architecture is distinguished by a bicyclo[3.2.1]octane system integrated within a larger, rigid octacyclic framework that also contains an azepane (seven-membered nitrogen-containing) ring. acs.org This complex three-dimensional arrangement is considered essential for its interaction with biological targets.
Specific regions within this scaffold have been identified as crucial for biological activity. Theoretical studies have highlighted the importance of the tautomeric equilibrium between the keto and the enol-iminium forms of norzoanthamine. The enol-iminium tautomer has been shown to have a higher predicted inhibitory activity against matrix metalloproteinase-1 (collagenase), suggesting that this form is a key component of the pharmacophore for anti-osteoporotic activity. researchgate.net
Impact of Specific Substituents and Structural Modifications on Biological Potency
Modifications to the core zoanthamine scaffold have provided significant insights into its SAR. The isolation and biological evaluation of naturally occurring and semi-synthetic derivatives have demonstrated that even minor changes, such as the addition or alteration of substituents at specific positions, can profoundly impact biological potency.
For instance, several derivatives have been evaluated for their anti-inflammatory and neuroprotective effects by measuring their ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in microglia cells. mdpi.com Compounds such as zoanthamine, norzoanthamine, 3-hydroxynorzoanthamine, 3-acetoxynorzoanthamine, and 3-acetoxyzoanthamine have all shown significant inhibitory effects on ROS and NO generation. mdpi.com Similarly, studies on human neutrophils have revealed that halogenated derivatives, like 5α-iodothis compound, can potently inhibit superoxide (B77818) anion generation and elastase release. researchgate.net In the context of anti-osteoporotic activity, 3-hydroxynorzoanthamine was found to promote mineralization in osteoblast-like cells with a half-maximal inhibitory concentration (IC₅₀) of 20 μM. acs.org
These findings indicate that positions C-3 and C-5 are amenable to substitution, with hydroxyl, acetoxy, and even halogen groups being tolerated and, in some cases, enhancing activity. The N-methylation that distinguishes zoanthamine from norzoanthamine also influences potency, although both compounds are biologically active. mdpi.com
Conformational Analysis and its Influence on Biological Function
The biological function of complex molecules like this compound is intrinsically linked to their three-dimensional conformation. Conformational analysis provides critical insights into the spatial arrangement of the molecule, which governs its ability to interact with specific biological targets. The rigid, polycyclic nature of the zoanthamine skeleton restricts its conformational freedom, but subtle flexibility and specific stereochemical arrangements are paramount to its activity.
Furthermore, computational studies have highlighted the significance of tautomerism, which is a form of conformational change. The predicted higher activity of the enol-iminium tautomer of norzoanthamine compared to its keto form in inhibiting collagenase suggests that the specific shape and electronic distribution of this isomer are better suited for binding to the enzyme's active site. researchgate.net This demonstrates that the molecule's ability to adopt a specific low-energy, bioactive conformation is a key determinant of its function.
Computational Modeling for Structure-Activity Relationship Prediction
Computational modeling has become an indispensable tool for predicting and rationalizing the structure-activity relationships of this compound alkaloids. researcher.life Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations allow for the investigation of ligand-protein interactions at a molecular level, providing insights that are difficult to obtain through experimental methods alone. researchgate.netnih.gov
Molecular docking studies have been employed to predict the binding modes of this compound and its derivatives with various protein targets, including matrix metalloproteinase-1 (collagenase), a key enzyme in osteoporosis. researchgate.net These simulations have identified specific amino acid residues crucial for binding, such as His118, His122, and His128, which form hydrogen bonds, and other residues that engage in hydrophobic interactions. researchgate.net By comparing the calculated binding free energies of different derivatives, these models can predict which structural modifications are likely to enhance potency. For example, the lower binding free energies calculated for zoanthamide, zooxathellamine, and the enol-iminium form of norzoanthamine correlated with their potential as potent collagenase inhibitors. researchgate.net
In addition to docking, quantum chemical methods like DP4+ probability analysis have been successfully used to determine the correct structures and absolute configurations of newly isolated, complex zoanthamine derivatives, which is a critical prerequisite for any meaningful SAR study. acs.org These computational approaches not only help in understanding observed biological activities but also guide the rational design of new, potentially more effective therapeutic agents based on the this compound scaffold.
Ecological and Chemotaxonomic Significance of Zoanthenamine
Proposed Ecological Roles in Marine Environments
As sessile marine invertebrates, zoantharians are engaged in constant ecological pressures, including predation, competition for space, and biofouling. mdpi.comresearchgate.net In this context, secondary metabolites like zoanthenamine are thought to play crucial roles in survival and adaptation. researchgate.netmdpi.com While the precise ecological functions of this compound are still under investigation, several roles have been proposed based on the general understanding of chemical ecology in marine organisms.
One of the primary suggested roles for this compound and its analogs is chemical defense . The production of toxic or unpalatable compounds is a common strategy among sessile invertebrates to deter predators. mdpi.comresearchgate.net The complex and often bioactive nature of zoanthamine (B1237179) alkaloids may serve to repel potential consumers, thereby protecting the zoantharian colony. researchgate.net
Another proposed ecological function is the prevention of biofouling . The surfaces of marine organisms are prime real estate for the settlement of larvae from other invertebrates and microorganisms. mdpi.com Some studies on other marine organisms have shown that secondary metabolites can inhibit the growth of bacteria and the settlement of fouling organisms. jcu.edu.au Given the anti-inflammatory and antibacterial activities reported for some zoanthamine derivatives, it is plausible that they contribute to keeping the colony's surface clean, ensuring the proper functioning of the polyps. researchgate.netresearchgate.net
Furthermore, these compounds may be involved in interspecific competition . Zoantharians often compete with other benthic organisms, such as corals, sponges, and algae, for space and light. mdpi.comresearchgate.net Allelopathy, the chemical inhibition of one organism by another, is a known mechanism in such interactions. The release of compounds like this compound into the immediate environment could potentially inhibit the growth or encroachment of competing species. For instance, some sponge-derived compounds have been observed to cause bleaching in aggressive zoanthids like Zoanthus sansibaricus. mdpi.com
It has also been suggested that some marine natural products may offer protection against environmental stressors like solar radiation. espol.edu.ec While this role is more established for compounds like mycosporine-like amino acids (MAAs), the multi-functional nature of secondary metabolites means a photoprotective role, although speculative, cannot be entirely ruled out. jcu.edu.auespol.edu.ec
This compound as a Chemotaxonomic Marker for Zoanthus Species
Chemotaxonomy utilizes the chemical constituents of an organism as a basis for its classification. For a compound to be a reliable chemotaxonomic marker, it should ideally be consistently present within a specific taxonomic group and absent from others. espol.edu.ec this compound and its numerous derivatives appear to fit this criterion for the genus Zoanthus. mdpi.comresearchgate.net
To date, over 70 this compound-type alkaloids have been identified, and their occurrence seems to be restricted to species within the genus Zoanthus. nih.gov This specificity makes them valuable chemical markers for distinguishing this genus from other closely related zoantharian genera like Palythoa or Parazoanthus, which produce different classes of characteristic natural products. espol.edu.ec The structural variations within the this compound family, such as the presence or absence of a methyl group at C-19 (distinguishing zoanthamines from norzoanthamines), also offer potential for finer-level chemotaxonomic distinctions among different Zoanthus species. researchgate.net
Research has consistently shown that species such as Zoanthus kuroshio and Zoanthus cf. pulchellus are rich sources of these alkaloids. researchgate.netespol.edu.ec The consistent isolation of these compounds from various Zoanthus species collected from different geographical locations, from the Indo-Pacific to the Tropical Eastern Pacific, reinforces their role as a defining chemical signature for this genus. mdpi.comresearchgate.net
| Species | Compound(s) Isolated | Reference |
|---|---|---|
| Zoanthus sp. (Indian Coast) | Zoanthamine (first isolation) | mdpi.com |
| Zoanthus kuroshio (Taiwan) | This compound, Kuroshines A-G, 5α-iodo-zoanthenamine | espol.edu.ec |
| Zoanthus cf. pulchellus (Ecuador) | Zoanthamine, Norzoanthamine, 3-acetoxynorzoanthamine, 3-acetoxyzoanthamine | mdpi.comespol.edu.ec |
| Unidentified Zoanthus sp. | Norzoanthamine, Oxyzoanthamine, Norzoanthaminone | researchgate.netresearchgate.net |
Co-occurrence with Other Marine Natural Products in Zoantharians
Zoantharians, particularly those belonging to the suborder Brachycnemina which includes the genus Zoanthus, are known to produce a diverse array of secondary metabolites. espol.edu.ec While zoanthamines are characteristic of Zoanthus, they often co-occur with other major families of natural products within the same organisms. This chemical diversity is a hallmark of the adaptive strategies of these invertebrates. espol.edu.ecresearchgate.net
The primary classes of compounds found alongside zoanthenamines in zoantharians include:
Sterols: Various sterols, such as cholesterol and its derivatives, are fundamental components of cell membranes and have been identified in Zoanthus species. espol.edu.ec
Palytoxins: Notably absent from the genus Zoanthus, these are extremely toxic and complex molecules characteristic of the genus Palythoa. Their presence or absence is a key chemotaxonomic differentiator. espol.edu.ec
Ecdysteroids: These compounds, known as molting hormones in arthropods, are surprisingly common in zoantharians, including some Zoanthus species. espol.edu.ec
Zoanthoxanthins: This group of fluorescent pigments is responsible for the vibrant colors of many zoantharian species. They are frequently found in both Zoanthus and Palythoa and may play a role in photoprotection. espol.edu.ecespol.edu.ec
The co-occurrence of these varied chemical classes within a single organism highlights the complex biosynthetic capabilities of zoantharians and their potential symbiotic microorganisms. espol.edu.ecresearchgate.net This chemical arsenal (B13267) likely provides a multi-faceted defense mechanism against a range of ecological pressures.
| Compound Class | Primary Genus | General Proposed Role | Reference |
|---|---|---|---|
| Zoanthamine Alkaloids | Zoanthus | Chemical Defense, Chemotaxonomic Marker | espol.edu.ecresearchgate.net |
| Palytoxins | Palythoa | Chemical Defense (High Toxicity) | espol.edu.ec |
| Ecdysteroids | Palythoa, Zoanthus | Ecological roles under investigation | espol.edu.ec |
| Zoanthoxanthins | Palythoa, Zoanthus | Pigmentation, Photoprotection | espol.edu.ecespol.edu.ec |
| Sterols | Palythoa, Zoanthus | Structural (Cell Membranes) | espol.edu.ec |
Future Directions and Research Gaps in Zoanthenamine Studies
Elucidation of Complete Biosynthetic Pathways
The biosynthetic pathway of zoanthenamine remains largely an enigma. espol.edu.ec While it is known to be produced by marine zoantharians, particularly of the genus Zoanthus, the specific enzymatic steps and genetic underpinnings of its formation are yet to be fully uncovered. espol.edu.ecmdpi.comnih.gov A significant research gap exists in identifying the gene clusters responsible for producing the characteristic fused-ring system and the unusual azepane moiety of the this compound skeleton. espol.edu.ecmdpi.com Future investigations will likely employ a combination of genomics, transcriptomics, and metabolomics to identify the biosynthetic genes. acs.orgmdpi.com Techniques such as feeding experiments with isotopically labeled precursors could help trace the metabolic route from simpler molecules to the complex final structure. mdpi.comnih.gov Unraveling this pathway is not only of fundamental scientific interest but could also pave the way for biotechnological production of this compound and its analogs, overcoming the limitations of isolation from natural sources. acs.orgbohrium.com A plausible biosynthetic pathway for a related compound, zoanide A, has been proposed to originate from 28-deoxythis compound, highlighting the potential for common precursors and divergent pathways within this alkaloid family. conf.tw
Development of Novel Synthetic Routes for Diverse this compound Analogues
The structural complexity of this compound presents a formidable challenge to synthetic chemists. espol.edu.ec While total syntheses of related compounds like norzoanthamine and zoanthamine (B1237179) have been achieved, the development of more efficient and versatile synthetic routes is a key area for future research. mdpi.comcaltech.edu The focus will be on creating strategies that allow for the stereoselective construction of the dense array of chiral centers and the unique heptacyclic framework. nih.gov
A primary goal is to develop synthetic pathways that are not only efficient but also flexible enough to allow for the creation of a diverse library of this compound analogues. bohrium.comjocpr.comnih.gov This will involve the exploration of novel catalytic methods and cascade reactions to streamline the synthetic process. nih.govacs.org By systematically modifying different parts of the this compound scaffold, researchers can probe the structure-activity relationships, leading to the identification of derivatives with enhanced potency or novel biological activities. researchgate.netmdpi.com
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
This compound and its relatives have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. nih.govmdpi.com However, the precise molecular mechanisms underlying these activities are not fully understood. researchgate.net For instance, while some zoanthamine alkaloids are known to inhibit inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS), the specific cellular targets and signaling pathways they modulate require further investigation. mdpi.com
Future studies will likely employ a variety of molecular and cellular biology techniques to pinpoint the direct protein targets of this compound. This could involve affinity chromatography, proteomics, and computational modeling to identify binding partners. Furthermore, detailed studies on how this compound affects key signaling cascades, such as the MAPK and NF-κB pathways, will provide a clearer picture of its mechanism of action. mdpi.com Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.
Exploration of New Therapeutic Applications for this compound and its Derivatives
The known biological activities of this compound alkaloids suggest a broad therapeutic potential that is yet to be fully tapped. nih.govresearchgate.net While initial studies have focused on areas like inflammation and cancer, future research should explore other potential applications. nih.govscite.ai For example, the neuroprotective properties observed for some derivatives warrant investigation into their potential for treating neurodegenerative diseases. nih.govresearchgate.net
The ability to synthesize a diverse range of analogues, as mentioned in section 9.2, will be instrumental in this exploration. By screening these new compounds against a wide array of biological targets and disease models, researchers may uncover novel therapeutic uses. For instance, the discovery of anti-atopic dermatitis activity for epi-oxyzoanthamine, a related alkaloid, highlights the potential for finding new applications for this class of compounds in inflammatory skin diseases. nih.govmdpi.com
Advanced Analytical Methodologies for Detection and Quantitation of this compound in Complex Matrices
The detection and quantification of this compound in complex biological and environmental samples present a significant analytical challenge due to its complex structure and often low concentrations. nih.govgeomar.de The development of advanced and sensitive analytical methods is crucial for pharmacokinetic studies, environmental monitoring, and quality control of potential therapeutic preparations.
Future research in this area will likely focus on the application of hyphenated analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). mdpi.comupo.es These methods offer the high sensitivity and selectivity needed to detect and quantify this compound and its metabolites in intricate matrices like plasma, tissues, and marine organism extracts. geomar.de Furthermore, the development of specific antibodies could lead to the creation of immunoassays, providing a rapid and high-throughput method for screening large numbers of samples. The advancement of spectroscopic techniques, including NMR, will also continue to play a vital role in the structural elucidation of new this compound-related compounds. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
